C–I Versus C–Br Bond Dissociation Energy: Thermodynamic Advantage in Oxidative Addition
The carbon–iodine bond in aryl iodides is thermodynamically weaker than the carbon–bromine bond in aryl bromides. Typical aryl C–I bond dissociation energies are approximately 209–220 kJ/mol, whereas aryl C–Br BDEs are approximately 285–300 kJ/mol, a difference of ~70–80 kJ/mol [1]. This lower bond strength translates into a lower kinetic barrier for oxidative addition to Pd(0), Ni(0), and other low-valent transition metals, often enabling milder reaction conditions (lower temperature, shorter time) for the iodo compound compared to the bromo analog . For procurement, this means the iodo compound is the preferred electrophile when reaction conditions must be mild (e.g., temperature-sensitive substrates) or when catalytic turnover is rate-limited by oxidative addition.
| Evidence Dimension | Bond dissociation energy (C–X homolysis) |
|---|---|
| Target Compound Data | Aryl C–I: ~209–220 kJ/mol (class-level) |
| Comparator Or Baseline | Ethyl 2-bromo-4-methoxybenzoate: Aryl C–Br: ~285–300 kJ/mol; Ethyl 2-chloro-4-methoxybenzoate: Aryl C–Cl: ~340–350 kJ/mol |
| Quantified Difference | C–I bond is ~70–80 kJ/mol weaker than C–Br; ~130 kJ/mol weaker than C–Cl |
| Conditions | Gas-phase homolytic bond dissociation; qualitatively correlates with oxidative addition barrier trends in Pd(0) and Ni(0) catalysis |
Why This Matters
The weaker C–I bond directly enables lower-temperature cross-coupling, which is critical when the substrate or product contains thermally labile functional groups—a procurement-relevant performance differentiator.
- [1] Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, Boca Raton, 2002. Tabulated BDEs for C–X bonds in aromatic systems. View Source
